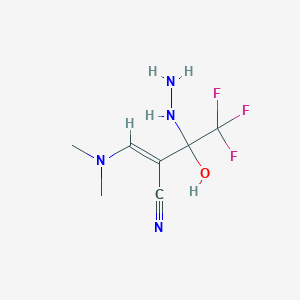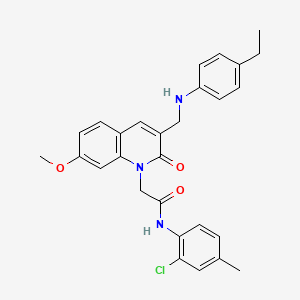![molecular formula C26H20ClFN4O2 B2377073 N-(3-chlorophenyl)-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide CAS No. 931737-35-8](/img/structure/B2377073.png)
N-(3-chlorophenyl)-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chlorophenyl)-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide is a useful research compound. Its molecular formula is C26H20ClFN4O2 and its molecular weight is 474.92. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Aspects and Properties
- The study of structural aspects and properties of related compounds, such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide, reveals insights into the formation of gels and crystalline solids under different conditions. This can have implications in understanding the structural characteristics of similar compounds (Karmakar, Sarma, & Baruah, 2007).
Novel Potential Antipsychotic Agents
- Research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, structurally related to the queried compound, indicates potential applications as antipsychotic agents without interacting with dopamine receptors. This suggests the possibility of developing new therapeutic agents (Wise et al., 1987).
Synthesis and Photovoltaic Efficiency
- The synthesis of related pincer functionalized benzo[h]quinoline ruthenium catalysts for ketone reduction is an area of study. These compounds have potential applications in photovoltaic cells, reflecting the versatility of such compounds in energy-related applications (Facchetti et al., 2016).
Ligand Protein Interactions and Photovoltaic Efficiency
- Studies on benzothiazolinone acetamide analogs, including spectroscopic and quantum mechanical analyses, highlight their potential in dye-sensitized solar cells and as translocator protein ligands. These findings point to the potential application of the queried compound in photovoltaic and medicinal chemistry (Mary et al., 2020).
Coordination Complexes and Antioxidant Activity
- Research on pyrazole-acetamide derivatives for the synthesis of coordination complexes shows significant antioxidant activity. This suggests potential applications in the development of compounds with antioxidant properties (Chkirate et al., 2019).
Translocator Protein Ligands
- The development of ligands based on a pyrazolo[3,4-b]quinoline scaffold for the translocator protein, which could be used in anxiolytic and neuroprotective agents, indicates a potential therapeutic application related to the queried compound (Cappelli et al., 2011).
Fluorescent Sensors
- The synthesis of novel fluorescing dyes based on 1H-pyrazolo[3,4-b]quinoline for detecting inorganic cations demonstrates potential applications in sensor technologies (Mac et al., 2010).
Antiviral and Antiapoptotic Effects
- A study of a similar anilidoquinoline derivative for treating Japanese encephalitis shows significant antiviral and antiapoptotic effects, suggesting similar applications for the compound (Ghosh et al., 2008).
Platelet Antiaggregating Activity
- Research on N,N-disubstituted 4-amino-2H-pyrazolo[3,4-b]quinolines indicates potential applications in developing compounds with platelet antiaggregating activity (Longobardi et al., 1991).
properties
IUPAC Name |
N-(3-chlorophenyl)-2-[8-fluoro-5-[(3-methylphenyl)methyl]-3-oxopyrazolo[4,3-c]quinolin-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClFN4O2/c1-16-4-2-5-17(10-16)13-31-14-22-25(21-12-19(28)8-9-23(21)31)30-32(26(22)34)15-24(33)29-20-7-3-6-18(27)11-20/h2-12,14H,13,15H2,1H3,(H,29,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEMPROQISQKAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C3C(=NN(C3=O)CC(=O)NC4=CC(=CC=C4)Cl)C5=C2C=CC(=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClFN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Tert-butyl-6-[[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2376992.png)
![1-(Phenylsulfonyl)-4-{[(2-thienylcarbonyl)oxy]imino}piperidine](/img/structure/B2376994.png)





![[5-(1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2377000.png)



![2-Chloro-1-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octan-6-yl]propan-1-one](/img/structure/B2377009.png)
